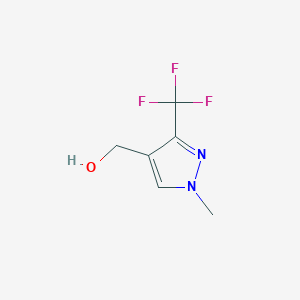

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYUUFIIBBRUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610305 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540468-96-0 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. Due to the limited availability of published, peer-reviewed experimental data for this specific molecule, this paper outlines a putative synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate structural elucidation is a critical first step in the exploration of its therapeutic potential. This guide details the probable synthetic pathway and the analytical techniques required to confirm its structure.

Synthetic Pathway

The synthesis of this compound is most likely achieved through a two-step process, beginning with the synthesis of the key intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, followed by its reduction to the target alcohol.

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

Materials: Commercially available pyrazole precursors, appropriate solvents (e.g., ethanol, water), and reagents for cyclization and hydrolysis.

-

Procedure: The synthesis of the carboxylic acid intermediate can be adapted from established methods for similar pyrazole derivatives. This typically involves the cyclization of a suitably functionalized precursor with a hydrazine derivative, followed by hydrolysis of an ester or nitrile group to the carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired carboxylic acid.

Experimental Protocol: Reduction to this compound

-

Materials: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, Lithium Aluminum Hydride (LAH), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium sulfate solution.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

Filter the resulting precipitate through a pad of Celite and wash thoroughly with THF and diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Structure Elucidation Workflow

The confirmation of the structure of the synthesized this compound would involve a combination of spectroscopic techniques.

Caption: General workflow for spectroscopic structure confirmation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | s | 1H | Pyrazole C5-H |

| ~4.7 | s | 2H | -CH₂OH |

| ~3.9 | s | 3H | N-CH₃ |

| ~2.0 | br s | 1H | -OH |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 (q) | Pyrazole C3-CF₃ |

| ~138 | Pyrazole C5 |

| ~122 (q) | -CF₃ |

| ~115 | Pyrazole C4 |

| ~56 | -CH₂OH |

| ~39 | N-CH₃ |

Note: 'q' denotes a quartet due to coupling with fluorine atoms.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (alcohol) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (pyrazole ring) |

| ~1100-1300 | Strong | C-F stretch (trifluoromethyl) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 163 | [M - OH]⁺ |

| 151 | [M - CH₂OH]⁺ |

| 111 | [M - CF₃]⁺ |

Conclusion

This technical guide has outlined a plausible pathway for the synthesis and a comprehensive workflow for the structure elucidation of this compound. The provided experimental protocols and predicted spectroscopic data serve as a valuable starting point for researchers interested in this and related fluorinated pyrazole compounds. It is important to note that the presented data is illustrative and requires experimental verification. The methodologies described herein are robust and widely applicable in the field of synthetic and medicinal chemistry for the characterization of novel small molecules.

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. The presence of a trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it and its derivatives attractive scaffolds in medicinal chemistry and agrochemical research. Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the general biological context of this compound and related compounds.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively available in public literature. The following table summarizes its basic identifiers and includes predicted or extrapolated data for key physical properties based on the analysis of structurally similar compounds.

| Property | Value | Source |

| CAS Number | 540468-96-0 | Commercial Suppliers |

| Molecular Formula | C₆H₇F₃N₂O | Calculated |

| Molecular Weight | 180.13 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol, ethanol, and DMSO (Predicted) | General knowledge of similar compounds |

| ¹H NMR | Not available | N/A |

| ¹³C NMR | Not available | N/A |

| Mass Spectrum | Not available | N/A |

| IR Spectrum | Not available | N/A |

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic route involves a two-step process: the formylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole to yield the intermediate aldehyde, followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

The formylation of the pyrazole ring at the C4 position can be achieved via a Vilsmeier-Haack reaction.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, heat the reaction mixture to 60-70 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a basic pH is reached.

-

The crude product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde to this compound

The reduction of the aldehyde to the primary alcohol can be accomplished using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

-

Dissolve the purified 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess relative to the aldehyde.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of the target compound.

Biological Activity and Drug Development Context

While specific biological data for this compound is scarce, the broader class of trifluoromethyl-substituted pyrazole derivatives has been extensively investigated for various pharmacological activities. The trifluoromethyl group is a key pharmacophore that can enhance membrane permeability, increase binding affinity to target proteins, and improve metabolic stability by blocking potential sites of oxidation.

Derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, they form the core structure of several commercial herbicides and insecticides. In the realm of drug discovery, pyrazole-containing molecules have been developed as inhibitors of various enzymes, including cyclooxygenases (COX), kinases, and monoamine oxidases, leading to anti-inflammatory, anticancer, and antidepressant agents, respectively.

The introduction of a hydroxymethyl group at the 4-position of the pyrazole ring provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This functional group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to explore a wider chemical space in the pursuit of novel therapeutic agents. The general biological importance of this class of compounds suggests that this compound is a valuable building block for the development of new bioactive molecules.

Signaling Pathway Diagram (Hypothetical)

Given the lack of specific biological targets for this compound, a diagram illustrating its involvement in a specific signaling pathway would be speculative. However, many pyrazole-based anti-inflammatory drugs, such as Celecoxib, are known to target the cyclooxygenase (COX) pathway. The following diagram illustrates a simplified COX signaling pathway, a potential area of investigation for novel pyrazole derivatives.

Caption: Simplified cyclooxygenase (COX) signaling pathway.

An In-depth Technical Guide to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, identified by the CAS number 540468-96-0 .[1] This document details its chemical and physical properties, outlines a likely synthetic pathway, discusses its applications in research and development, and provides essential safety and handling information.

Chemical Identification and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring system is a key structural motif in numerous biologically active compounds. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 540468-96-0 |

| Molecular Formula | C6H7F3N2O |

| Molecular Weight | 180.13 g/mol |

| IUPAC Name | This compound |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | Generic Material Safety Data Sheets |

| Melting Point | Not specified | Not available in search results |

| Boiling Point | Not specified | Not available in search results |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO.[2] | Smolecule |

Synthesis and Experimental Protocols

A general method for the synthesis of pyrazole-4-methanol derivatives involves the reduction of the corresponding 4-formylpyrazole. A typical reducing agent for this transformation is lithium aluminium hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

Hypothetical Experimental Protocol: Reduction of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

-

Step 1: Reaction Setup. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in anhydrous tetrahydrofuran (THF) is prepared.

-

Step 2: Reduction. The solution is cooled to 0 °C in an ice bath. A solution of lithium aluminium hydride (LAH) in THF is added dropwise to the stirred carbaldehyde solution. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Step 3: Quenching. Once the reaction is complete, it is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of excess LAH and the precipitation of aluminum salts.

-

Step 4: Work-up and Purification. The resulting suspension is filtered, and the solid residue is washed with THF or another suitable organic solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product can then be purified by techniques such as column chromatography or recrystallization.

Below is a diagram illustrating the likely synthesis workflow for this compound.

Caption: A potential workflow for the synthesis of the target compound.

A more general and widely applicable method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.

Caption: A general strategy for the synthesis of pyrazole derivatives.

Applications in Research and Drug Development

This compound and related pyrazole derivatives are valuable building blocks in medicinal chemistry and agrochemical research. The pyrazole scaffold is present in a number of approved drugs and agrochemicals.

Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability and potency. Therefore, this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic or pesticidal applications.

Safety and Handling

Proper safety precautions must be observed when handling this compound. The following information is summarized from various material safety data sheets for related compounds.

Table 3: Hazard Identification and Precautionary Measures

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves. |

| Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.

-

Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.

Signaling Pathway Involvement

Currently, there is no specific information available in the public domain linking this compound to any particular signaling pathway. However, given the broad range of biological activities associated with pyrazole derivatives, it is plausible that compounds synthesized from this intermediate could modulate various cellular signaling cascades. Further research is required to elucidate any specific biological targets or pathways.

References

The Ascendant Role of Trifluoromethyl Pyrazoles in Modern Therapeutics and Agrochemicals: A Technical Guide

For Immediate Release

[City, State] – [Date] – In a significant stride for chemical biology and drug development, trifluoromethyl pyrazole compounds are demonstrating a vast and potent range of biological activities. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and therapeutic and agrochemical applications of this versatile class of molecules. The inherent properties of the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, synergistically enhance the biological efficacy of the pyrazole scaffold, a well-established pharmacophore.

A Spectrum of Biological Activities

Trifluoromethyl pyrazole derivatives have emerged as promising candidates in several key areas of biological research and development. Their diverse activities stem from the unique electronic and steric properties conferred by the trifluoromethyl group, which can significantly influence binding affinities to biological targets and metabolic pathways.

Anticancer Activity

A substantial body of research highlights the potential of trifluoromethyl pyrazoles as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.[1][2] For instance, certain diaryl(trifluoromethyl)pyrazoles have been identified as potent tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[2]

Antibacterial Properties

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Trifluoromethyl pyrazole derivatives have shown considerable promise, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5][6] The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane.[4]

Anti-inflammatory Effects

The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The addition of a trifluoromethyl group can enhance the inhibitory activity and selectivity towards cyclooxygenase (COX) enzymes.[7] Certain trifluoromethyl-pyrazole-carboxamides have demonstrated potent and selective inhibition of COX-2, the inducible isoform of the enzyme primarily involved in inflammation, which could lead to the development of safer NSAIDs with reduced gastrointestinal side effects.[7]

Agrochemical Applications

Beyond medicine, trifluoromethyl pyrazoles are making a significant impact in agriculture.[8] Their high potency allows for lower application rates, potentially reducing environmental impact.[8]

-

Insecticidal Activity: Phenylpyrazole insecticides, such as fipronil, which contains a trifluoromethyl group, are known to act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects, leading to central nervous system toxicity.[9][10] Novel trifluoromethyl pyrazole carboxamides are also being investigated as ryanodine receptor (RyR) modulators.[11]

-

Herbicidal Activity: Several N-(2,2,2)-trifluoroethylpyrazole derivatives have exhibited significant pre-emergence herbicidal effects against both monocotyledonous and dicotyledonous weeds.[12][13] Some phenylpyrazole derivatives containing strobilurin moieties have been identified as potential protoporphyrinogen oxidase (PPO) inhibitors.[14]

Quantitative Biological Data

To facilitate a comparative analysis of the biological activities of various trifluoromethyl pyrazole compounds, the following tables summarize key quantitative data reported in the literature.

Table 1: Anticancer Activity of Trifluoromethyl Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Indole Hybrids | HepG2 | 6.1 - 7.9 | [15][16] |

| Diaryl(trifluoromethyl)pyrazoles | MCF-7 | Potent (specific values not provided in abstract) | [2] |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | CFPAC-1 | 61.7 | [1][2] |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 | 81.48 | [1][2] |

Table 2: Antibacterial Activity of Trifluoromethyl Pyrazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazoles | MRSA | As low as 3.12 | [3] |

| N-(trifluoromethyl)phenyl pyrazoles | E. faecalis | As low as 1.56 | [3] |

| 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles | Gram-positive bacteria | As low as 0.25 | [5] |

| Bromo and trifluoromethyl substituted pyrazoles | MRSA | 0.78 | [3] |

| Bromo and trifluoromethyl substituted pyrazoles | S. epidermidis | 1.56 | [3] |

| Bromo and trifluoromethyl substituted pyrazoles | E. faecium | 0.78 | [3] |

Table 3: Anti-inflammatory Activity of Trifluoromethyl Pyrazole Derivatives

| Compound Class | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |

| Trifluoromethyl-pyrazole-carboxamides | COX-1 | 0.46 | - | [7] |

| Trifluoromethyl-pyrazole-carboxamides | COX-2 | 2.65 - 4.92 | Up to 1.68 | [7] |

Table 4: Agrochemical Activity of Trifluoromethyl Pyrazole Derivatives

| Compound Class | Activity | Target Organism/Weed | LC50/ED50/Activity | Reference |

| 5-Trifluoromethyl-phenylpyrazolones | Molluscicidal | Cornu aspersum | 0.58 mg/mL | [9] |

| 5-(Trifluoromethyl)-1H-pyrazole-4-carboxamides | Insecticidal | M. separata | 100% activity at 200 mg/mL | [11] |

| N-(2,2,2)-trifluoroethylpyrazoles | Herbicidal (pre-emergence) | Dicotyledonous & Monocotyledonous weeds | Good activity at 150 g a.i. ha⁻¹ | [12][13] |

| Phenylpyrazole with strobilurin moiety | Herbicidal | A. retroflexus | ED50 = 12.57 g a.i./hm² | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols employed in the assessment of the biological activities of trifluoromethyl pyrazole compounds.

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[17]

-

Compound Treatment: The cells are treated with various concentrations of the trifluoromethyl pyrazole compounds for 48-72 hours.[17]

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[17]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Inoculum Preparation: A standardized suspension of the test bacteria is prepared.

-

Serial Dilution: The trifluoromethyl pyrazole compounds are serially diluted in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Compound Incubation: Purified COX-1 or COX-2 enzyme is incubated with the test compound for a short period (e.g., 10 minutes at 37°C).[7]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[7][18]

-

Reaction Termination: The reaction is stopped after a defined time (e.g., 30 seconds to 20 minutes) by adding an acid solution.[7][18]

-

Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS-MS).[19]

-

IC50 Calculation: The IC50 value for each enzyme is determined to assess the compound's potency and selectivity.[19]

Agrochemical Screening: Herbicidal and Insecticidal Assays

Herbicidal Activity (Post-emergence):

-

Plant Cultivation: Weed species are grown in pots in a greenhouse.

-

Evaluation: The herbicidal effect is visually assessed after a certain period (e.g., 2-3 weeks) by comparing the treated plants to untreated controls.

Insecticidal Activity:

-

Test Insect Rearing: The target insect species are reared under controlled laboratory conditions.

-

Compound Application: The compounds are applied using various methods such as topical application, feeding assays, or contact assays.

-

Mortality Assessment: The mortality of the insects is recorded at specific time intervals (e.g., 24, 48, 72 hours) to determine the LC50 (lethal concentration 50%).

Visualizing the Mechanisms of Action

To better understand the biological impact of trifluoromethyl pyrazole compounds, the following diagrams illustrate their key mechanisms of action.

Caption: Anticancer mechanism of certain trifluoromethyl pyrazoles via tubulin polymerization inhibition.

Caption: Proposed antibacterial mechanism involving bacterial cell membrane disruption.

References

- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. html.rhhz.net [html.rhhz.net]

- 12. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

Role of pyrazole derivatives in drug discovery and medicinal chemistry

An In-depth Technical Guide on the Role of Pyrazole Derivatives in Drug Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] First synthesized in 1883, its derivatives have become integral components in a multitude of FDA-approved drugs, demonstrating their vast therapeutic potential.[5] The unique structural and electronic properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological activity to target a wide array of biological pathways.[6][7] This versatility has led to the development of pyrazole-based compounds across numerous therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) agents.[8][9][10] This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of pyrazole derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis of Pyrazole Derivatives: Building the Core Scaffold

The synthesis of the pyrazole ring is a cornerstone of its utility. Several versatile methods exist, with the most common being the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[11]

Common Synthetic Routes:

-

From 1,3-Diketones: The reaction of a 1,3-dicarbonyl compound with hydrazine or its substituted derivatives is a classical and widely used method to produce polysubstituted pyrazoles.[11]

-

From α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole.[8][12]

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrilimine (generated in situ from a hydrazonoyl halide) with an alkene or alkyne, providing a direct route to pyrazole and pyrazoline rings.[12]

Experimental Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a common method for synthesizing pyrazole derivatives via the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.

Materials:

-

Substituted Chalcone (1.0 eq)

-

Hydrazine hydrate or substituted hydrazine hydrochloride (1.2 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

A solution of the substituted chalcone (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate or a substituted hydrazine derivative (1.2 eq) is added to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is heated to reflux and stirred for 4-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the residue is poured into ice-cold water. The resulting solid is then collected by filtration.

-

The crude product is washed with cold water and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

-

The final product is characterized by spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13]

Therapeutic Applications & Mechanisms of Action

The broad bioactivity of pyrazole derivatives is a testament to their ability to interact with a diverse range of biological targets.

Anti-inflammatory and Analgesic Activity: Selective COX-2 Inhibition

Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably exemplified by Celecoxib .[8][14]

-

Mechanism of Action: Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[14][15] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation and pain.[15][16][17] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[15][16]

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. nbinno.com [nbinno.com]

- 10. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. srrjournals.com [srrjournals.com]

- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol IUPAC nomenclature

An In-Depth Technical Guide to the IUPAC Nomenclature of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. For researchers, scientists, and drug development professionals, a precise understanding of a molecule's name is non-negotiable, as it directly correlates to its structure, properties, and patentability. This guide provides a comprehensive deconstruction of the IUPAC name for this compound, a substituted pyrazole of interest in medicinal and agrochemical research. We will dissect the name by analyzing the parent heterocycle, applying substituent priority rules, and elucidating the logic of locant assignment. This document serves as both a reference for this specific compound and a methodological case study for naming complex heterocyclic structures.

Foundational Analysis: The Pyrazole Core

The parent structure of the molecule is pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] Understanding the intrinsic properties and numbering conventions of this ring system is the first critical step.

-

Structure and Aromaticity: Pyrazole is a planar, aromatic ring system. It possesses 6 π-electrons (one from each of the three carbons, one from the N2 nitrogen's p-orbital, and two from the N1 nitrogen's p-orbital), satisfying Hückel's rule for aromaticity. This aromatic character confers significant stability to the ring.[1]

-

Numbering Convention: According to IUPAC rules for heterocyclic compounds, numbering begins at one of the heteroatoms.[3] In an unsubstituted 1H-pyrazole, the saturated nitrogen atom (bearing a hydrogen) is designated as position 1. The numbering then proceeds around the ring to give the second nitrogen atom the lowest possible number (position 2).

The logical workflow for numbering the parent pyrazole ring is visualized below.

Caption: Logical flow for numbering the pyrazole heterocycle.

Deconstruction of the Full IUPAC Name

The name "this compound" can be systematically broken down into its core components: the principal functional group, the parent heterocycle, and its various substituents.

| Component | Role | IUPAC Rule/Rationale |

| -methanol | Principal Functional Group | The -CH₂OH group defines the compound class as an alcohol. When this group is attached to a ring system, the compound can be named using substitutive nomenclature, with "methanol" as the parent hydride.[4] |

| (...) | Parentheses | Used to enclose a complex substituent group, clarifying that the entire pyrazolyl moiety is attached to the methanol parent. |

| -yl | Suffix | Indicates that the pyrazole ring is a substituent attached to the principal functional group (methanol). |

| 1-Methyl- | Substituent | A methyl group (-CH₃) is attached at position 1 of the pyrazole ring. |

| 3-(trifluoromethyl)- | Substituent | A trifluoromethyl group (-CF₃) is attached at position 3 of the pyrazole ring. |

| 1H-pyrazol- | Parent Heterocycle | Specifies the pyrazole ring. The 1H notation formally indicates the position of the hydrogen atom that has been substituted, confirming that the methyl group is on a nitrogen atom. |

| 4- | Locant | Specifies that the pyrazole ring is attached to the methanol group via position 4. |

Step-by-Step Protocol for Systematic Name Derivation

This section provides a reproducible methodology for constructing the IUPAC name from the molecule's structure, grounded in established nomenclature principles.[5]

Step 1: Identify the Principal Functional Group The molecule contains a hydroxymethyl group (-CH₂OH). According to IUPAC seniority rules, an alcohol outranks alkyl and haloalkyl groups. Therefore, the compound is named as a substituted methanol.[4][6]

Step 2: Identify the Parent Hydride and its Substituents The parent hydride is methanol (CH₃OH). The complex group replacing one of its hydrogen atoms is the substituted pyrazole ring system.

Step 3: Identify and Number the Core Heterocycle The core is a pyrazole ring. The nitrogen atom bearing the methyl group is assigned position 1. This is a key decision point; in substituted pyrazoles, the substituted nitrogen is designated N1. The numbering proceeds to give the other nitrogen position 2, followed by carbons at positions 3, 4, and 5.

Step 4: Assign Locants to All Substituents on the Heterocycle

-

The methyl group is located at position 1 .

-

The trifluoromethyl group is at position 3 .

-

The attachment point to the principal group (methanol) is at position 4 . The numbering is chosen to provide the lowest possible set of locants for the substituents.

Step 5: Assemble the Substituent Name The substituents on the pyrazole ring are listed alphabetically (methyl, trifluoromethyl).

-

1-Methyl

-

3-(trifluoromethyl) The parent ring is 1H-pyrazole. The point of attachment is position 4. Combining these gives the full substituent name: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl) . The -yl suffix denotes it as a substituent.

Step 6: Combine the Parts to Form the Final IUPAC Name The substituent name is prefixed to the parent functional group name. This compound

Structural Visualization and Verification

A visual representation of the molecule with IUPAC numbering is essential for clarifying the spatial relationship between the ring atoms and substituents.

Caption: Structure of this compound with IUPAC numbering.

Database Identifiers and Properties

For practical application in research and development, cross-referencing the IUPAC name with established chemical database identifiers is crucial.

| Identifier | Value | Source |

| CAS Number | 540468-96-0 | CymitQuimica, Ivy Fine Chemicals[7][8] |

| Molecular Formula | C₆H₇F₃N₂O | ChemicalBook[9] |

| Molecular Weight | 180.13 g/mol | ChemicalBook[9] |

| PubChem CID | This specific compound does not have a dedicated PubChem entry as of the latest search, though related structures exist.[10][11] | N/A |

Conclusion

The IUPAC name This compound is derived from a logical, hierarchical set of rules that prioritize the principal functional group and assign locants to substituents based on the inherent numbering of the pyrazole heterocycle. This systematic approach ensures that the name corresponds to a single, unambiguous chemical structure, a principle of paramount importance in the fields of chemical synthesis, pharmacology, and regulatory affairs. By understanding the foundational principles of naming heterocyclic systems, scientific professionals can ensure clarity, precision, and reproducibility in their work.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 3. Nomenclature of Heterocyclic Compounds.pdf [slideshare.net]

- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 5. iupac.org [iupac.org]

- 6. youtube.com [youtube.com]

- 7. [1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl]methanol [cymitquimica.com]

- 8. ivychem.com [ivychem.com]

- 9. 540468-96-0 CAS|1-甲基-3-三氟甲基-1H-吡唑-4-甲醇|生产厂家|价格信息 [m.chemicalbook.com]

- 10. [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | C12H11F3N2O2 | CID 2775496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Properties of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic properties of the compound (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS No. 540468-96-0). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for this specific molecule is not publicly available at this time. This document outlines the search methodology employed and provides spectroscopic data for closely related precursor compounds, namely 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. Additionally, general experimental protocols for the spectroscopic analysis of pyrazole derivatives are presented to guide researchers in the characterization of this and similar compounds.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this molecule, which is essential for any further research and development.

Search Methodology

A multi-step search strategy was implemented to locate the spectroscopic data for this compound. The search included:

-

Broad searches for the compound name and its spectroscopic properties (NMR, IR, MS).

-

Targeted searches using the CAS number (540468-96-0) in various chemical and scientific databases.

-

Literature and patent searches focusing on the synthesis and characterization of the target molecule and its close analogs.

-

Searches for potential precursors , such as the corresponding carboxylic acid and aldehyde, to infer synthetic routes and expected spectral characteristics.

Despite these efforts, no specific experimental NMR, IR, or MS data for this compound could be retrieved from the public domain.

Spectroscopic Data of Related Compounds

While data for the target alcohol is unavailable, spectroscopic information for its likely synthetic precursors can provide valuable insights into the expected spectral features.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This compound is a key intermediate that can be reduced to form the target methanol derivative.

Table 1: Spectroscopic Data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

| Technique | Data |

| ¹H NMR | Data not explicitly found in searches. Expected signals would include a singlet for the N-methyl group, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Data not explicitly found in searches. Expected signals would include carbons of the pyrazole ring, the N-methyl carbon, the trifluoromethyl carbon (with C-F coupling), and the carboxylic acid carbonyl carbon. |

| IR (cm⁻¹) | Data not explicitly found in searches. Expected characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and vibrations associated with the pyrazole ring and the C-F bonds of the trifluoromethyl group. |

| MS (m/z) | Data not explicitly found in searches. The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of COOH, CF₃, and other fragments. |

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Reduction of this aldehyde would also yield the target alcohol.

Table 2: Spectroscopic Data for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

| Technique | Data |

| ¹H NMR | Data not explicitly found in searches. Expected signals would include a singlet for the N-methyl group, a singlet for the pyrazole ring proton, and a singlet for the aldehyde proton. |

| ¹³C NMR | Data not explicitly found in searches. Expected signals would include carbons of the pyrazole ring, the N-methyl carbon, the trifluoromethyl carbon (with C-F coupling), and the aldehyde carbonyl carbon. |

| IR (cm⁻¹) | Data not explicitly found in searches. Expected characteristic peaks would include a C=O stretch for the aldehyde, C-H stretches for the aldehyde proton, and vibrations of the pyrazole ring and C-F bonds. |

| MS (m/z) | Data not explicitly found in searches. The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of CHO, CF₃, and other fragments. |

General Experimental Protocols for Spectroscopic Analysis of Pyrazole Derivatives

The following are generalized protocols that can be adapted for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) is typically used.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a fluorine spectrum. Given the trifluoromethyl group, this would be a crucial experiment.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed to confirm structural assignments and connectivity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Low-Resolution MS: Acquire a full scan mass spectrum to determine the molecular weight.

-

High-Resolution MS (HRMS): To determine the exact mass and confirm the elemental composition.

-

Tandem MS (MS/MS): To study the fragmentation patterns for structural elucidation.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for spectroscopic characterization.

Conclusion

While the specific spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its characterization. By utilizing the general protocols outlined and by comparing with the expected spectral features inferred from its precursors, researchers can effectively analyze this compound once it is synthesized. The lack of available data highlights an opportunity for future work in the synthesis and full characterization of this potentially valuable molecule.

The Trifluoromethyl Pyrazole Scaffold: A Privileged Structure in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl pyrazole (TFMP) scaffold has solidified its status as a "privileged structure" in both medicinal and agrochemical chemistry.[1][2][3][4][5] Its remarkable versatility and significant contribution to the biological activity of molecules make it a cornerstone for the development of novel pharmaceuticals and crop protection agents.[1][6][7] The incorporation of a trifluoromethyl (-CF3) group onto the pyrazole ring imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][8] This guide provides a comprehensive overview of the TFMP scaffold, including its synthesis, biological activities, structure-activity relationships, and key experimental protocols.

Physicochemical and Pharmacokinetic Significance

The strategic introduction of a trifluoromethyl group to the pyrazole core dramatically influences a molecule's properties. The -CF3 group is highly electronegative and lipophilic, which can enhance a compound's ability to cross cell membranes and resist metabolic degradation, particularly oxidative attacks.[1] This often leads to improved pharmacokinetic profiles, such as a longer half-life and better oral bioavailability, which are critical attributes for effective drugs and agrochemicals.[1] The pyrazole ring itself is an electron-rich, planar heterocycle that facilitates specific binding interactions with biological targets through hydrogen bonding and π-π stacking.[9][10]

Synthesis Strategies

The construction of the trifluoromethyl pyrazole core can be achieved through several synthetic routes. A predominant method involves the cyclocondensation of a β-dicarbonyl compound containing a trifluoromethyl group with a hydrazine derivative.[11] Variations of this approach allow for the regioselective synthesis of different isomers.

A common synthetic workflow involves the reaction of a trifluoromethyl-containing β-ketoester with a substituted hydrazine. This process is outlined in the diagram below.

Caption: A generalized workflow for the synthesis of trifluoromethyl pyrazole derivatives.

More advanced methods include multi-component reactions and transition-metal-catalyzed cyclizations, which offer efficient pathways to highly functionalized TFMP derivatives.[11][12]

Applications in Medicinal Chemistry

The TFMP scaffold is a core component of numerous bioactive molecules across various therapeutic areas.[4][5] Its ability to modulate the activity of key enzymes and receptors has led to the development of successful drugs.

Anti-inflammatory Agents: COX Inhibition

One of the most prominent examples of a TFMP-containing drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[1][9] The trifluoromethyl group on the pyrazole ring is crucial for its selective binding to the COX-2 enzyme over the COX-1 isoform, which helps to reduce gastrointestinal side effects associated with non-selective NSAIDs.[9]

The mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of inflammation.

Caption: Simplified signaling pathway showing the inhibition of COX-2 by TFMP derivatives.

Antibacterial Agents

Researchers have synthesized novel TFMP derivatives that exhibit potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][13] These compounds often work by inhibiting essential bacterial processes.

Quantitative Data: Biological Activity of TFMP Derivatives

The following tables summarize the biological activity of representative trifluoromethyl pyrazole compounds from cited studies.

Table 1: COX Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamides [9]

| Compound ID | R-Group on Aniline | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3b | 4-Nitrophenyl | 0.46 | 3.82 | 0.12 |

| 3d | 2-Nitrophenyl | 5.61 | 4.92 | 1.14 |

| 3g | 2-Chloro-4-nitrophenyl | 4.45 | 2.65 | 1.68 |

| Ketoprofen | Reference Drug | 0.78 | 0.164 | 4.75 (COX-2 selective) |

Table 2: Antibacterial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles [13]

| Compound ID | Substituent on Aniline Moiety | MIC against S. aureus (µg/mL) | MIC against E. faecalis (µg/mL) |

| 1 | Phenyl | 2 | >128 |

| 2 | 4-Methylphenyl | 1 | 128 |

| 3 | 4-Ethylphenyl | 0.5 | 64 |

Applications in Agrochemicals

In the agricultural sector, the TFMP scaffold is integral to the design of modern herbicides, fungicides, and insecticides.[6][7][8][14] The stability and potency conferred by the TFMP moiety allow for lower application rates and longer-lasting crop protection.[8] For example, several commercial fungicides incorporate the pyrazole ring to effectively control a broad spectrum of plant pathogenic fungi.[15]

Table 3: Antifungal Activity of Pyrazole Analogues [16]

| Compound ID | R₁ Substituent | R₂ Substituent on Pyrazole | EC₅₀ against F. graminearum (µM) |

| 1t | Cyclohexyl | 4-Trifluoromethoxyphenyl | 0.0812 |

| 1v | Cyclopentyl | 4-Trifluoromethoxyphenyl | 0.0530 |

| Pyraclostrobin | Reference Fungicide | - | 0.0495 |

Structure-Activity Relationship (SAR)

The biological activity of TFMP derivatives can be fine-tuned by modifying the substituents on the pyrazole and adjacent rings. A general Structure-Activity Relationship (SAR) can be deduced from various studies.[9][17][18][19]

Caption: Logical diagram of Structure-Activity Relationships for the TFMP scaffold.

-

N1-Substitution : Large aromatic groups at the N1 position are often critical for activity, anchoring the molecule in the target's binding pocket.

-

C3-Trifluoromethyl Group : The -CF3 group at the C3 position is a key feature that significantly enhances potency and metabolic stability.[1]

-

C4-Substitution : Modification at the C4 position, such as with a halogen, can be used to modulate selectivity and fine-tune electronic properties.

-

C5-Substitution : The substituent at the C5 position often plays a crucial role in determining selectivity, for instance, by interacting with specific amino acid residues in an enzyme's active site.[9]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of TFMP compounds, adapted from the literature.

General Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Aldehyde[13]

-

Reaction Setup : A 100 mL round-bottom flask is charged with 4-hydrazinobenzoic acid (10.5 mmol) and 3,5-bis(trifluoromethyl)acetophenone (10 mmol).

-

Hydrazone Formation : The mixture is refluxed in ethanol for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Vilsmeier-Haack Reaction : After hydrazone formation, the reaction mixture is cooled, and the solvent is evaporated. The crude hydrazone is then dissolved in dimethylformamide (DMF). The Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and DMF) is added slowly at 0°C.

-

Cyclization and Formylation : The reaction mixture is stirred at room temperature for 12 hours to facilitate the formation of the pyrazole ring and concurrent formylation at the C4 position.

-

Work-up : The reaction is quenched by pouring it into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water, and dried under a vacuum.

-

Purification : The crude product, a pyrazole aldehyde, is typically pure enough for the next step. If necessary, it can be recrystallized from ethanol.

In Vitro COX Inhibition Assay[9]

-

Enzyme Preparation : Ovine COX-1 and COX-2 enzymes are prepared and quantified according to standard biochemical procedures.

-

Compound Preparation : The synthesized trifluoromethyl pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations for testing.

-

Assay Procedure : The assay is performed in a 96-well plate format. Each well contains a buffer solution, heme cofactor, the enzyme (COX-1 or COX-2), and the test compound at a specific concentration.

-

Initiation of Reaction : The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes. The plate is incubated at 37°C for a specified time (e.g., 10 minutes).

-

Quantification : The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The trifluoromethyl pyrazole scaffold is unequivocally a privileged structure, offering a robust and versatile platform for the design of highly effective molecules in both medicine and agriculture. Its unique combination of a metabolically stable trifluoromethyl group and a pharmacologically active pyrazole ring provides a powerful tool for chemists to address complex biological challenges. The continued exploration of new synthetic routes and the detailed elucidation of structure-activity relationships will undoubtedly lead to the discovery of next-generation drugs and crop protection agents built upon this remarkable chemical core.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 15. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Literature review on the discovery and significance of substituted pyrazoles

An In-depth Guide to the Discovery, Synthesis, and Pharmacological Significance of a Privileged Scaffold

Introduction

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this versatile core structure is found in numerous clinically successful drugs and natural products.[2][3][4][5] The metabolic stability of the pyrazole ring and its capacity for diverse substitutions have made it a cornerstone of drug discovery programs, leading to therapies for a wide array of diseases, including inflammatory conditions, cancer, and central nervous system disorders.[2][6][7]

This technical guide provides a comprehensive review of the discovery, synthesis, and profound significance of substituted pyrazoles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this critical chemical class.

Discovery and Synthesis: From Classic Reactions to Modern Innovations

The foundational method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883, which involves the cyclocondensation of a β-diketone with a hydrazine derivative.[3][8][9] This reaction can yield two regioisomers, and modern advancements have focused on improving regioselectivity, yield, and environmental friendliness.[5][8]

Key synthetic strategies include:

-

Knorr Synthesis (from 1,3-Dicarbonyls): The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives remains a straightforward and rapid approach to polysubstituted pyrazoles.[5][9]

-

1,3-Dipolar Cycloaddition: Nitrilimines, often generated in situ from arylhydrazones, can react with alkynes or alkenes in a [3+2] cycloaddition to form the pyrazole ring. This method is noted for being simple and practical, employing readily available reagents.[3][8]

-

Multi-component Reactions: Modern synthetic chemistry has embraced multi-component reactions that allow for the construction of complex molecules in a single step. For instance, the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines provides a one-pot synthesis of 1,3-disubstituted pyrazoles in good yields.[3]

-

Catalytic Methods: The use of catalysts, such as nano-ZnO or copper, has enabled more efficient and "green" protocols for pyrazole synthesis, often resulting in excellent yields and shorter reaction times.[3][5]

A generalized workflow for a common synthetic approach, the Knorr synthesis, is depicted below.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmajournal.net [pharmajournal.net]

The Therapeutic Promise of Pyrazole Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Pyrazole derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their versatile scaffold allows for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] This technical guide focuses on the burgeoning potential of pyrazole methanol derivatives, a subclass that is gaining increasing attention for its therapeutic applications. We will delve into their mechanisms of action, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the complex biological pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Therapeutic Applications and Mechanisms of Action

Pyrazole methanol derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with specific molecular targets. The core pyrazole ring, often substituted with various functional groups, allows for fine-tuning of activity and selectivity.

Anti-inflammatory Activity

A significant area of investigation for pyrazole derivatives is their potent anti-inflammatory effects.[3] Many of these compounds act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[6][7] By selectively inhibiting COX-2 over the constitutive COX-1 enzyme, these derivatives can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7] The mechanism often involves the blockade of the arachidonic acid cascade.

Anticancer Activity

In the realm of oncology, pyrazole derivatives have emerged as promising candidates.[3] Their anticancer effects are often mediated through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[8] Some derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation, thereby leading to cell cycle arrest and apoptosis.[9][10] Additionally, pyrazole-based compounds can induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptotic signaling pathways.[9]

Antimicrobial Activity

The pyrazole scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents.[4][11] Derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mode of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Neuroprotective Effects

Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases.[5] Their neuroprotective effects are often linked to their anti-inflammatory and antioxidant properties. By mitigating neuroinflammation, which is a common feature of diseases like Alzheimer's and Parkinson's, these compounds may help to slow disease progression.[5][12] Some derivatives have been shown to modulate neuroinflammatory pathways involving transcription factors like NF-κB.[5][13]

Quantitative Data Summary

The following tables summarize key quantitative data for various pyrazole derivatives, highlighting their potency and selectivity across different therapeutic areas.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | - | - | - | [7] |

| Phenylbutazone | - | - | - | [2] |

| SC-558 | - | - | - | [2] |

| Pyrazole-pyridazine hybrid 6e | - | comparable to celecoxib | - | [7] |

| Pyrazole analogue 5u | 45.23 - 204.51 | 1.79 | 72.73 | [1] |

| Pyrazole analogue 5s | 45.23 - 204.51 | 2.51 | 65.75 | [1] |

| Thymol-pyrazole hybrid 8b | - | - | 316 | [14] |

| Thymol-pyrazole hybrid 8g | - | - | 268 | [14] |

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| Indole-pyrazole hybrid 33 | CDK2 | IC50 | 0.074 | [8] |

| Indole-pyrazole hybrid 34 | CDK2 | IC50 | 0.095 | [8] |

| Pyrazole-containing isolongifolanone 37 | MCF7 | IC50 | 5.21 | [8] |

| Pyrazole-linked benzothiazole-β-naphthol 60, 61, 62 | A549, HeLa, MCF7 | IC50 | 4.63 - 5.54 | [8] |

| Fused pyrazole derivative 50 | HepG2 | IC50 | 0.71 | [8] |

| Fused pyrazole derivative 50 | EGFR | IC50 | 0.09 | [8] |

| Fused pyrazole derivative 50 | VEGFR-2 | IC50 | 0.23 | [8] |

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-1-carbothiohydrazide 21a | Bacteria | 62.5 - 125 | [4] |

| Pyrazole-1-carbothiohydrazide 21a | Fungi | 2.9 - 7.8 | [4] |

| Pyrazoline 9 | E. faecalis | ≤ 128 | [15] |

| Indazole 5 | S. aureus, S. epidermidis | 64 - 128 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole methanol derivatives.

Synthesis of Pyrazole Derivatives

A general and efficient one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes.[16]

Materials:

-

Substituted aromatic aldehyde (1.0 mmol)

-

Tosylhydrazine (1.1 mmol)

-

Terminal alkyne (1.2 mmol)

-

Solvent (e.g., DMSO)

-

Base (e.g., K2CO3)

Procedure:

-

To a solution of the aromatic aldehyde in the chosen solvent, add tosylhydrazine.

-

Stir the mixture at room temperature for a specified time to allow for the formation of the tosylhydrazone intermediate.

-

Add the terminal alkyne and a base to the reaction mixture.

-

Heat the reaction mixture to a specified temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[2]

Materials:

-

COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Cofactor Solution

-

COX Probe

-

Arachidonic Acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well plate

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.

-

Add the diluted test compounds to the respective wells. Include controls for total enzyme activity (DMSO only) and positive controls with known inhibitors.

-

Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-